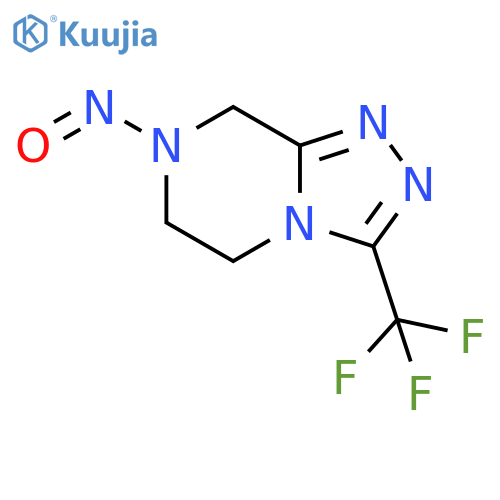

Cas no 2892260-32-9 (7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine)

2892260-32-9 structure

商品名:7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-7-nitroso-3-(trifluoromethyl)-

- Sitagliptin Impurity 174

- N-Nitroso Sitagliptin Impurity 64

- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine

- Nitroso-sitagliptin STG-19

- SY349163

- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

- A1-88872

- 1481965-39-2

- EN300-27716419

- B6NDS4F765

- Nitroso-STG-19

- 2892260-32-9

- NTTP

- 1ST179883

- Sitagliptin Impurity 100; 7-nitroso-3-(trifluoromethyl)-5,6,7,8- VE009183 N/A 100,00 720,00 tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

- 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

- 7-nitroso-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

- 5,6,7,8-Tetrahydro-7-nitroso-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine

- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine

-

- インチ: 1S/C6H6F3N5O/c7-6(8,9)5-11-10-4-3-13(12-15)1-2-14(4)5/h1-3H2

- InChIKey: HPLUAAVIJHAQQZ-UHFFFAOYSA-N

- ほほえんだ: C12=NN=C(C(F)(F)F)N1CCN(N=O)C2

計算された属性

- せいみつぶんしりょう: 221.05244432g/mol

- どういたいしつりょう: 221.05244432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 63.4Ų

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N791810-10mg |

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |

2892260-32-9 | 10mg |

$ 138.00 | 2023-09-06 | ||

| TRC | N791810-100mg |

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |

2892260-32-9 | 100mg |

$ 1093.00 | 2023-09-06 | ||

| TRC | N791810-50mg |

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |

2892260-32-9 | 50mg |

$ 642.00 | 2023-09-06 |

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

2892260-32-9 (7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量